4-HYDROXY-3-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Overview
Description
3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[45]decan-2-one) is a complex organic compound with a unique structure characterized by spirocyclic rings and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) typically involves multi-step organic reactions. The starting materials often include precursors with hydroxyl and amine groups, which undergo cyclization and spirocyclization reactions under controlled conditions. Common reagents used in the synthesis include strong acids or bases to facilitate the formation of the spirocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-ethane-1,2-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
- N,N’-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide)
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
3,3’-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack such structural complexity.
Properties
IUPAC Name |
4-hydroxy-3-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-17(25)19(9-5-3-6-10-19)27-15(23)21(17)13-14-22-16(24)28-20(18(22,2)26)11-7-4-8-12-20/h25-26H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICUHVBHPGWBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CCN3C(=O)OC4(C3(C)O)CCCCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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